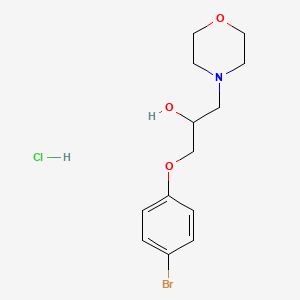

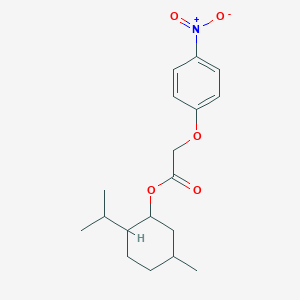

![molecular formula C8H8N2O B2852934 (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol CAS No. 882881-15-4](/img/structure/B2852934.png)

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 g/mol . The IUPAC name for this compound is 1H-pyrrolo[2,3-c]pyridin-2-ylmethanol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a palladium-mediated substitution of key 6-bromo-pyrrolopyridine intermediate, which was itself prepared by sequential Sonagashira cross-coupling and base-catalyzed ring closure of sulfonamide .Molecular Structure Analysis

The compound has a complex structure that includes a pyrrolopyridine core. The InChI string representation of the molecule isInChI=1S/C8H8N2O/c11-5-7-3-6-1-2-9-4-8(6)10-7/h1-4,10-11H,5H2 . The Canonical SMILES representation is C1=CN=CC2=C1C=C(N2)CO . Physical And Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are both 148.063662883 g/mol . The Topological Polar Surface Area is 48.9 Ų . The Heavy Atom Count is 11 .Scientific Research Applications

Synthesis and Structural Studies

- Synthesis of Derivatives : The compound (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol is involved in the synthesis of complex organic structures. For example, Kobayashi et al. (2011) described the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols and their subsequent O-acylation to yield corresponding acetates (Kobayashi, Kozuki, Konishi, Suzuki, Tanmatsu, & Konishi, 2011).

- X-ray Crystallography and Supramolecular Chemistry : Lam et al. (1997) conducted an X-ray crystallography study on a triple-stranded helical supramolecular complex involving related compounds, showcasing the intricate structural possibilities these molecules can form (Lam, Cheung, Fung, & Wong, 1997).

Advanced Organic Chemistry and Materials Science

- Development of Pyrrolylpyridines : Nedolya et al. (2015) explored the synthesis of pyrrolylpyridines from alkynes and isothiocyanates, highlighting the role of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol derivatives in the production of biologically active and practically applicable heterocycles (Nedolya, Tarasova, Albanov, & Trofimov, 2015).

- Molecular Interactions and Conformations : Seshadri et al. (2004) studied the conformation and intermolecular interactions in a complex molecule involving a pyrrolidine ring, contributing to a deeper understanding of molecular behavior in such systems (Seshadri, Selvanayagam, Velmurugan, Ravikumar, Sureshbabu, & Raghunathan, 2004).

Corrosion Inhibition and Materials Protection

- Corrosion Inhibition Studies : Ma et al. (2017) investigated the use of triazole derivatives, including those related to (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol, as corrosion inhibitors for mild steel in acidic medium. This highlights its potential application in industrial corrosion protection (Ma, Qi, He, Tang, & Lu, 2017).

Catalysis and Chemical Reactions

- Catalysis in Chemical Synthesis : Kermagoret and Braunstein (2008) synthesized nickel complexes with bidentate N,O-type ligands, including pyridin-2-yl)methanol, demonstrating the utility of these compounds in catalytic processes, particularly in the oligomerization of ethylene (Kermagoret & Braunstein, 2008).

Fluorescent Properties and Potential Physiological Applications

- Investigation of Fluorescent Properties : Bashmakova et al. (2021) studied the electronic nature of pyrrolo[3,4-c]pyridine derivative, revealing its promising fluorescent properties and potential for physiological applications, which could be relevant to derivatives of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol (Bashmakova, Shaydyuk, Dmytruk, Świergosz, Kachkovsky, Belfield, Bondar, & Kasprzyk, 2021).

Future Directions

properties

IUPAC Name |

1H-pyrrolo[2,3-c]pyridin-2-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-5-7-3-6-1-2-9-4-8(6)10-7/h1-4,10-11H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMUSLOQUGZNPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=C(N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852856.png)

![2-Ethyl-5-(furan-2-yl(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852863.png)

![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2852864.png)

![3-(2-Methoxyethyl)-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2852865.png)

![Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2852871.png)

![N-(2-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2852874.png)